5-Hydroxy-2-nitrobenzaldehyde chemical properties
5-Hydroxy-2-nitrobenzaldehyde chemical properties
An In-depth Technical Guide to 5-Hydroxy-2-nitrobenzaldehyde
Introduction
5-Hydroxy-2-nitrobenzaldehyde (CAS No: 42454-06-8) is an organic compound featuring a benzaldehyde (B42025) structure substituted with a hydroxyl (-OH) group and a nitro (-NO2) group.[1] This arrangement of functional groups, an electron-donating hydroxyl group and an electron-withdrawing nitro group, imparts unique chemical properties and reactivity to the molecule.[1] It typically appears as a yellow to orange crystalline solid and is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2] Its biological activity is also a subject of interest in medicinal chemistry.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of 5-Hydroxy-2-nitrobenzaldehyde are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 42454-06-8 | [3] |
| Molecular Formula | C₇H₅NO₄ | [1][2][3] |
| Molecular Weight | 167.12 g/mol | [2][3] |
| Appearance | Pale Yellow to Yellow Solid/Powder | [1][2] |
| Melting Point | 165-169 °C | [2] |
| Boiling Point | 373.0 ± 32.0 °C (Predicted) | [2] |
| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 6.34 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in methanol (B129727) and other organic solvents.[1][2] | [1][2] |
| Storage Temperature | Room Temperature, sealed in dry, dark place. | [2][4] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 5-Hydroxy-2-nitrobenzaldehyde.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available for this compound.[5][6]
-
Infrared (IR) Spectroscopy: IR spectra, often obtained using KBr wafer or ATR-IR techniques, are available and provide information about the functional groups present.[3][7]
-
Mass Spectrometry (MS): Mass spectrometry data is available for the determination of the molecular weight and fragmentation pattern.[3]
-
UV-Vis Spectroscopy: UV spectral data has also been recorded.[3]
Reactivity and Stability
-
Reactivity: The presence of the aldehyde, hydroxyl, and nitro groups allows for a range of chemical transformations.[1] The aldehyde group can undergo condensation reactions, for example, with primary amines to form Schiff bases.[8] The nitro group is electron-withdrawing, influencing the molecule's overall reactivity, and can be reduced to an amino group, opening pathways to other functionalized compounds.[1][8] The compound can react with hydrochloric acid to form 5-hydroxy-2-nitrobenzoic acid.[4]
-
Stability: The compound is listed as air-sensitive.[2] It should be stored in a dry, dark place under an inert atmosphere.[2][4] It is incompatible with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[9][10]
Experimental Protocols
Synthesis of 5-Hydroxy-2-nitrobenzaldehyde
A common method for the synthesis of 5-Hydroxy-2-nitrobenzaldehyde is through the nitration of 3-Hydroxybenzaldehyde (B18108).[2]
Materials:
-
3-Hydroxybenzaldehyde
-
Nitric Acid (28% solution, density = 1.17 g/mL)
-
Water
Procedure:
-
Slowly add 3 g of 3-hydroxybenzaldehyde to 30 mL of nitric acid (28% solution).
-
Maintain the reaction temperature between 35°C and 45°C during the addition.
-
After the addition is complete, perform hydrolysis and allow the reaction mixture to stand at room temperature.
-
A yellow precipitate will form. Filter the precipitate from the solution.
-
Reflux the collected precipitate in 20 mL of benzene for 15-20 minutes.
-
Separate the insoluble material.
-
Purify the product by recrystallization from water to obtain 5-Hydroxy-2-nitrobenzaldehyde.[2]
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity and quantifying 5-Hydroxy-2-nitrobenzaldehyde.[11][12]
Instrumentation & Conditions:
-
System: HPLC system with a UV detector.[12]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11][12]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. For MS compatibility, formic acid should be used instead.[11]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm).[12]
-
Injection Volume: 10 µL.[12]
Procedure:
-
Sample Preparation: Prepare a stock solution of 5-Hydroxy-2-nitrobenzaldehyde in the mobile phase or a suitable solvent like methanol. Dilute to a working concentration (e.g., 1-10 µg/mL).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of the compound.
-
Analysis: Identify the peak corresponding to 5-Hydroxy-2-nitrobenzaldehyde based on its retention time. Purity can be assessed by the peak area percentage.
Safety and Hazards
5-Hydroxy-2-nitrobenzaldehyde is classified as a hazardous substance.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][13]
-
Precautionary Statements: Users should avoid breathing dust, wash skin thoroughly after handling, and use only in well-ventilated areas.[14] Protective equipment, including gloves, eye protection, and face protection, is mandatory.[14][15]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[15] If on skin, wash with plenty of soap and water.[15] If inhaled, move the person to fresh air.[16]
Applications and Reactivity Pathways
5-Hydroxy-2-nitrobenzaldehyde is a valuable intermediate in organic synthesis.[2]
-
Pharmaceuticals and Agrochemicals: It serves as a starting material for various compounds in the pharmaceutical and agrochemical industries.[2]
-
Dyes: It is also used in the synthesis of dyestuffs.[2]
-
Quinoline (B57606) Derivatives: It is used to synthesize quinoline derivatives, which have applications in medical research and diagnosis, including the production of monoclonal antibodies.[1][4]
-
Biological Activity: The compound itself has shown anticholinesterase activity.[4]
The key functional groups allow for several synthetic routes to more complex molecules.
References
- 1. CAS 42454-06-8: 5-Hydroxy-2-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. 5-Hydroxy-2-nitrobenzaldehyde CAS#: 42454-06-8 [m.chemicalbook.com]
- 3. 5-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 39211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-2-nitrobenzaldehyde | 42454-06-8 | FH70672 [biosynth.com]
- 5. 5-Hydroxy-2-nitrobenzaldehyde(42454-06-8) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 5-Hydroxy-2-nitrobenzaldehyde [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. valsynthese.ch [valsynthese.ch]
- 11. 5-Hydroxy-2-nitrobenzaldehyde | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. 5-Hydroxy-2-nitrobenzaldehyde | 42454-06-8 [amp.chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
